molecular formula C28H39N3O3 B1668999 CID-2858522 CAS No. 758679-97-9

CID-2858522

Cat. No.: B1668999
CAS No.: 758679-97-9
M. Wt: 465.6 g/mol
InChI Key: CYCGGKILBWERDJ-UHFFFAOYSA-N
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Description

CID-2858522: is a highly potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound is known for its ability to inhibit antigen receptor-mediated NF-κB activation with an IC50 of 70 nM . It is primarily used in scientific research to study the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, cell proliferation, and survival.

Mechanism of Action

Target of Action

CID-2858522 is a highly potent and selective inhibitor of the NF-κB activation induced by antigen receptors . The primary target of this compound is the NF-κB pathway , which plays a crucial role in physiological and pathological processes including host-defense, immune response, inflammation, and cancer .

Mode of Action

This compound operates downstream of Protein Kinase C (PKC) but upstream of IKKβ . It selectively inhibits the NF-κB pathway activated by PKC pathway activators .

Biochemical Pathways

This compound affects the NF-κB pathway . This pathway is critical for adaptive immunity, contributing to T and B lymphocyte activation . By inhibiting the NF-κB pathway, this compound can potentially modulate these immune responses.

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics . It shows higher serum levels at the 0.5 h measurement time for the 30 mg/kg dose compared to 50 mg/kg but displays typical dose-dependent behavior when measured at t=3 h . The increasing accumulation seen at a dose of 50 mg/kg may be due to a depot effect created by CYP3A4 inhibition .

Result of Action

This compound suppresses NF-κB reporter gene activity in a concentration-dependent manner . It also potently inhibits PMA/Ionomycin-induced NF-κB reporter gene activity in transient transfection assays . Furthermore, it attenuates CD3/CD28 and PMA/ionomycin-induced production of IL-2 by Jurkat T-cells and anti-IgM-stimulated proliferation of murine B-lymphocytes .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells. For example, the compound’s inhibitory effect on the NF-κB pathway is selective for the pathway activated by PKC pathway activators Therefore, the presence or absence of these activators in the environment can influence the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID-2858522 involves multiple steps, starting with the preparation of the core structure, a 2-aminobenzimidazole derivative. The synthetic route typically includes:

    Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical properties

    Final assembly: The final step involves coupling the functionalized benzimidazole with a phenolic compound to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain high-purity this compound suitable for research purposes.

Chemical Reactions Analysis

Types of Reactions

CID-2858522 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

CID-2858522 has a wide range of applications in scientific research:

    Chemistry: It is used to study the NF-κB signaling pathway and its role in various chemical processes.

    Biology: Researchers use this compound to investigate the biological functions of NF-κB in cell proliferation, apoptosis, and immune responses.

    Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with NF-κB dysregulation, such as cancer, inflammatory diseases, and autoimmune disorders.

    Industry: In the pharmaceutical industry, this compound serves as a lead compound for developing new drugs targeting the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    BAY 11-7082: Another NF-κB inhibitor that prevents IκBα phosphorylation.

    Parthenolide: A natural product that inhibits NF-κB by modifying the p65 subunit.

    MG-132: A proteasome inhibitor that indirectly inhibits NF-κB by preventing IκBα degradation.

Uniqueness of CID-2858522

This compound is unique due to its high potency and selectivity for the antigen receptor-mediated NF-κB pathway. Unlike other inhibitors, it does not affect TNF-induced NF-κB activation, making it a valuable tool for studying specific signaling pathways .

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGGKILBWERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386304
Record name CID-2858522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

758679-97-9
Record name CID-2858522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CID-2858522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 758679-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CID-2858522
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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